4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-bromo-2-fluorobenzaldehyde with a thiol compound under specific conditions to introduce the thiobenzaldehyde moiety. This is followed by a series of reactions to introduce the 3-oxopropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Shares the bromo and fluoro substituents but lacks the thiobenzaldehyde and 3-oxopropyl groups.
3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: Similar in having bromo and fluoro substituents but differs in the ester and propionic acid moieties.
2-(3-bromo-4-fluorophenyl)morpholine: Contains bromo and fluoro substituents but has a morpholine ring instead of the thiobenzaldehyde and 3-oxopropyl groups.
Uniqueness
4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C16H12BrFOS |
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Molecular Weight |
351.2 g/mol |
IUPAC Name |
4-[3-(4-bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12BrFOS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2 |
InChI Key |
ILBQZSRNGUJZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)C=S |
Origin of Product |
United States |
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